molecular formula C17H23BClNO3 B3049531 3-Chloro-5-(2-piperidon-1-yl)phenylboronic acid, pinacol ester CAS No. 2096336-50-2

3-Chloro-5-(2-piperidon-1-yl)phenylboronic acid, pinacol ester

Cat. No.: B3049531
CAS No.: 2096336-50-2
M. Wt: 335.6
InChI Key: PMZHCKIJORTIHQ-UHFFFAOYSA-N
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Description

3-Chloro-5-(2-piperidon-1-yl)phenylboronic acid, pinacol ester: is a boronic ester derivative that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid moiety, which is known for its versatility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions . The pinacol ester group enhances the stability of the boronic acid, making it a valuable intermediate in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-(2-piperidon-1-yl)phenylboronic acid, pinacol ester typically involves the reaction of 3-chloro-5-(2-piperidon-1-yl)phenylboronic acid with pinacol in the presence of a suitable catalyst. The reaction is usually carried out under mild conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, pressure, and catalyst concentration to optimize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, 3-Chloro-5-(2-piperidon-1-yl)phenylboronic acid, pinacol ester is widely used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds. This makes it valuable in the synthesis of complex organic molecules .

Biology and Medicine: In biological and medical research, boronic esters are explored for their potential as enzyme inhibitors and drug delivery agents.

Industry: Industrially, this compound is used in the production of pharmaceuticals and agrochemicals. Its role in forming stable carbon-carbon bonds is crucial in the synthesis of various active ingredients .

Mechanism of Action

The mechanism of action of 3-Chloro-5-(2-piperidon-1-yl)phenylboronic acid, pinacol ester primarily involves its role as a boronic ester in Suzuki-Miyaura coupling reactions. The boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . This mechanism is highly efficient and allows for the formation of complex organic structures under mild conditions.

Comparison with Similar Compounds

  • Phenylboronic acid, pinacol ester
  • 4-Chlorophenylboronic acid, pinacol ester
  • 2-Pyridylboronic acid, pinacol ester

Comparison: Compared to similar compounds, 3-Chloro-5-(2-piperidon-1-yl)phenylboronic acid, pinacol ester is unique due to the presence of the piperidonyl group, which can influence its reactivity and stability. This makes it particularly useful in specific synthetic applications where other boronic esters may not be as effective .

Properties

IUPAC Name

1-[3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23BClNO3/c1-16(2)17(3,4)23-18(22-16)12-9-13(19)11-14(10-12)20-8-6-5-7-15(20)21/h9-11H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMZHCKIJORTIHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Cl)N3CCCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23BClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101129503
Record name 2-Piperidinone, 1-[3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101129503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2096336-50-2
Record name 2-Piperidinone, 1-[3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2096336-50-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Piperidinone, 1-[3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101129503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Chloro-5-(2-piperidon-1-yl)phenylboronic acid, pinacol ester
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